Dibenzofuran, dibromochloro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

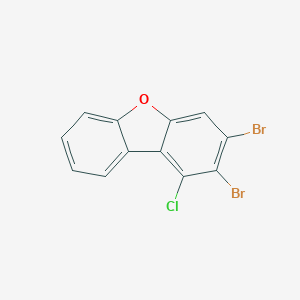

Dibenzofuran, dibromochloro-, also known as Dibenzofuran, dibromochloro-, is a useful research compound. Its molecular formula is C12H5Br2ClO and its molecular weight is 360.43 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dibenzofuran, dibromochloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzofuran, dibromochloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

DBF-DBrCl and its derivatives are significant in the context of environmental science due to their persistence and toxicity. Research has focused on the degradation of chlorinated dibenzofurans (CDFs), including DBF-DBrCl, by microbial strains.

Microbial Degradation Studies

- Bacterial Strains : Studies have identified specific bacterial strains capable of degrading CDFs. For instance, Terrabacter sp. strain DBF63 has been shown to utilize dibenzofuran as a sole carbon source and can degrade various chlorinated derivatives through enzymatic pathways involving dioxygenases .

- Enzymatic Pathways : The enzymatic degradation involves angular dioxygenation processes that convert CDFs into less harmful compounds. These pathways are crucial for bioremediation strategies aimed at cleaning up contaminated sites .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in dibenzofuran derivatives for their potential therapeutic properties.

Drug Development

- Anticancer and Antibacterial Agents : DBF-DBrCl derivatives are being explored for their potential as anticancer and antibacterial agents. Research indicates that modifications to the dibenzofuran structure can enhance biological activity against various cancer cell lines and bacterial strains.

- Synthesis of Bioactive Compounds : The compound serves as a precursor in the synthesis of bioactive molecules. For example, innovative synthetic routes have been developed to create dihydrobenzofurans and indolines, which are important constituents in pharmaceuticals . Such methodologies are significant for creating new drugs with specific therapeutic effects.

Chemical Synthesis

DBF-DBrCl is utilized as an intermediate in various chemical reactions due to its electrophilic nature.

Reactivity and Synthesis

- Electrophilic Reactions : The compound undergoes electrophilic substitution reactions, making it useful in organic synthesis. It can participate in Friedel-Crafts reactions, leading to the formation of complex organic molecules .

- Heat Transfer Applications : Due to its thermal stability, DBF-DBrCl is also considered for use as a heat transfer agent in industrial applications .

Case Study 1: Biodegradation of Chlorinated Dibenzofurans

In a study examining the biodegradation capabilities of Pseudomonas sp. strain CA10 alongside Terrabacter sp., researchers found that these strains could effectively degrade multiple CDFs, including DBF-DBrCl, demonstrating the potential for using these microbes in bioremediation efforts .

Case Study 2: Synthesis of Anticancer Agents

A recent study showcased a novel synthetic pathway for creating dibenzofuran derivatives that exhibit anticancer properties. The research highlighted how modifications to the dibenzofuran core could lead to compounds with enhanced efficacy against cancer cells, paving the way for new drug development strategies .

Eigenschaften

CAS-Nummer |

107227-57-6 |

|---|---|

Molekularformel |

C12H5Br2ClO |

Molekulargewicht |

360.43 g/mol |

IUPAC-Name |

2,3-dibromo-1-chlorodibenzofuran |

InChI |

InChI=1S/C12H5Br2ClO/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H |

InChI-Schlüssel |

XSJQZVFAJMCPFA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Cl |

Key on ui other cas no. |

107227-57-6 |

Synonyme |

DIBROMO-MONOCHLORODIBENZOFURAN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.